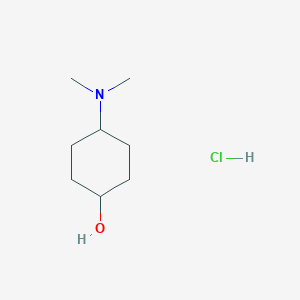
trans-4-(Dimethylamino)cyclohexanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-(Dimethylamino)cyclohexanol;hydrochloride: is a chemical compound with the molecular formula C₈H₁₇NO·HCl. It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a dimethylamino group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Dimethylamino)cyclohexanol;hydrochloride typically involves the reduction of N,N-dimethyl-4-methoxyaniline using Birch reduction. This process yields 4-dimethylaminocyclohexanone, which is then further reduced to obtain trans-4-(Dimethylamino)cyclohexanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves large-scale Birch reduction followed by purification processes to ensure high purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: trans-4-(Dimethylamino)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted cyclohexanol derivatives.
科学的研究の応用
Chemistry: trans-4-(Dimethylamino)cyclohexanol;hydrochloride is used as an intermediate in the synthesis of other organic compounds. It is particularly useful in the preparation of 4-dimethylaminocyclohexanone .
Biology: In biological research, this compound can be used to study the effects of dimethylamino substitution on cyclohexanol derivatives. It may also be used in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its role as an intermediate makes it valuable in the synthesis of complex organic molecules .
作用機序
The mechanism of action for trans-4-(Dimethylamino)cyclohexanol;hydrochloride involves its interaction with molecular targets through its dimethylamino and hydroxyl groups. These functional groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s reactivity and biological activity .
類似化合物との比較
trans-4-Aminocyclohexanol: Similar structure but with an amino group instead of a dimethylamino group.
trans-4-Methoxycyclohexanol: Contains a methoxy group instead of a dimethylamino group.
Uniqueness: trans-4-(Dimethylamino)cyclohexanol;hydrochloride is unique due to the presence of the dimethylamino group, which imparts distinct chemical and physical properties. This substitution can significantly alter the compound’s reactivity and interactions compared to its analogs .
特性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC名 |
4-(dimethylamino)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)7-3-5-8(10)6-4-7;/h7-8,10H,3-6H2,1-2H3;1H |
InChIキー |
RFHBWAVYLUVRCQ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1CCC(CC1)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















